molecular formula C18H25N5O2 B12227633 4-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine

4-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine

Cat. No.: B12227633
M. Wt: 343.4 g/mol
InChI Key: BMMXRYYFPIGIGF-UHFFFAOYSA-N
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Description

4-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a combination of heterocyclic structures, including oxazole, piperazine, and pyrimidine rings. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the formation of the piperazine and pyrimidine rings. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

4-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets through non-covalent interactions, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine is unique due to its combination of three different heterocyclic rings, which may confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H25N5O2

Molecular Weight

343.4 g/mol

IUPAC Name

5-methyl-4-[[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole

InChI

InChI=1S/C18H25N5O2/c1-14-16(11-21-25-14)12-22-4-6-23(7-5-22)18-10-17(19-13-20-18)15-2-8-24-9-3-15/h10-11,13,15H,2-9,12H2,1H3

InChI Key

BMMXRYYFPIGIGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C3=NC=NC(=C3)C4CCOCC4

Origin of Product

United States

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